8-(sec-butyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(sec-butyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Research into imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives has primarily focused on synthesizing new compounds and evaluating their biological activities. For instance, a study by Zagórska et al. (2016) synthesized a series of derivatives and evaluated them for their affinity towards serotonin receptors (5-HT1A/5-HT7) and phosphodiesterase (PDE4B and PDE10A) inhibitory activity, identifying compounds with potential antidepressant and anxiolytic applications (Zagórska et al., 2016).
Receptor Affinity and Pharmacological Potential
Another area of research has focused on the structure-activity relationships (SAR) and molecular docking studies of these derivatives to understand their interactions with various receptors. These studies aim to identify potent ligands for serotoninergic and dopaminergic receptors, contributing to the development of new antidepressant and anxiolytic drugs. For example, Zagórska et al. (2015) synthesized and tested a novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, revealing a spectrum of receptor activities and identifying potential candidates for further pharmacological evaluation (Zagórska et al., 2015).
Antiviral Activity
Research has also been conducted on the antiviral properties of related compounds. For example, Kim et al. (1978) described the synthesis of imidazo[1,2-a]-s-triazine nucleosides and evaluated their activity against various viruses, highlighting the therapeutic potential of these compounds in treating viral infections (Kim et al., 1978).
A3 Adenosine Receptor Antagonists
Some derivatives have been identified as potent and selective antagonists of the A3 adenosine receptor, which is of interest for the development of anti-inflammatory and anticancer drugs. Baraldi et al. (2005) synthesized and evaluated new derivatives as A3 adenosine receptor antagonists, identifying compounds with high affinity and selectivity (Baraldi et al., 2005).
Properties
IUPAC Name |
6-butan-2-yl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-8-11(4)22-12(5)13(6)23-14-15(19-17(22)23)20(7)18(25)21(16(14)24)9-10(2)3/h11H,2,8-9H2,1,3-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZRINUAMUHOOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.